molecular formula C21H19NO2 B12628665 3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one CAS No. 920299-86-1

3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one

Cat. No.: B12628665
CAS No.: 920299-86-1
M. Wt: 317.4 g/mol
InChI Key: DKEJACBLALBUBV-UHFFFAOYSA-N
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Description

3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one is a complex organic compound characterized by its unique structure, which includes a hydroxy-phenylpropyl group attached to a dihydroisoindolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold, which can then be further modified to introduce the hydroxy-phenylpropyl group . Transition-metal-catalyzed reactions and organocatalytic methods are also employed to construct these complex heterocyclic structures .

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the isoindolone core can be reduced to form a hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions include various substituted isoindolones and their derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .

Scientific Research Applications

3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and polymer additives.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

920299-86-1

Molecular Formula

C21H19NO2

Molecular Weight

317.4 g/mol

IUPAC Name

3-(2-hydroxy-2-phenylpropyl)-2,3-dihydrobenzo[g]isoindol-1-one

InChI

InChI=1S/C21H19NO2/c1-21(24,15-8-3-2-4-9-15)13-18-17-12-11-14-7-5-6-10-16(14)19(17)20(23)22-18/h2-12,18,24H,13H2,1H3,(H,22,23)

InChI Key

DKEJACBLALBUBV-UHFFFAOYSA-N

Canonical SMILES

CC(CC1C2=C(C3=CC=CC=C3C=C2)C(=O)N1)(C4=CC=CC=C4)O

Origin of Product

United States

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